Potassium tert-butoxide

Overview

Description

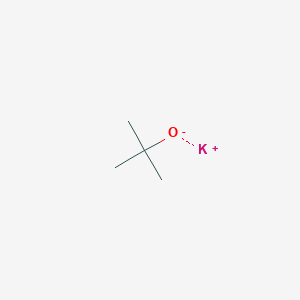

Potassium tert-butoxide (KOtBu), with the chemical formula KOC(CH₃)₃, is a sterically hindered, non-nucleophilic strong base widely used in organic synthesis. Synthesized by reacting potassium hydroxide with tert-butanol, it exists as a white crystalline solid with high solubility in polar aprotic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) . Its conjugate acid has a pKa of ~17, making it significantly stronger than conventional bases like potassium hydroxide (pKa ~15.7) .

KOtBu is indispensable in pharmaceutical synthesis (e.g., Afatinib, Ceritinib) , radical initiation , and dehydrogenative cross-coupling reactions . Its bulky tert-butyl group minimizes nucleophilic interference, favoring elimination and deprotonation pathways . However, its reactivity demands careful handling under inert conditions due to violent hydrolysis with water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium tert-butoxide is typically prepared by the reaction of dry tert-butyl alcohol with potassium metal. The reaction proceeds as follows: [ (CH_3)_3COH + K \rightarrow (CH_3)_3COK + \frac{1}{2}H_2 ] The solid product is obtained by evaporating the solution and heating the residue. The solid can be further purified by sublimation .

Industrial Production Methods: In industrial settings, this compound is produced by adding metallic potassium to tert-butyl alcohol under reflux conditions. The reaction mixture is then distilled to remove excess tert-butyl alcohol, and the resulting product is cooled and packed .

Chemical Reactions Analysis

Types of Reactions: Potassium tert-butoxide undergoes various types of reactions, including:

Elimination Reactions: It is commonly used in dehydrohalogenation reactions to form alkenes.

Condensation Reactions: It promotes aldol and Claisen condensations.

Substitution Reactions: It can act as a nucleophilic catalyst in substitution reactions.

Common Reagents and Conditions:

Elimination Reactions: Typically carried out in polar solvents like tetrahydrofuran or dimethyl sulfoxide.

Condensation Reactions: Often conducted in the presence of aldehydes or ketones.

Substitution Reactions: Involves the use of alkyl halides or esters.

Major Products:

Elimination Reactions: Formation of alkenes.

Condensation Reactions: Formation of β-hydroxy ketones or esters.

Substitution Reactions: Formation of ethers or amides.

Scientific Research Applications

Role as a Strong Base in Organic Synthesis

Deprotonation Reactions

Potassium tert-butoxide is primarily employed as a strong base for deprotonation reactions, facilitating the formation of carbanions. These carbanions serve as crucial intermediates in numerous chemical processes, particularly in synthesizing enolates from carbonyl compounds. The ability of KOtBu to deprotonate weakly acidic hydrogen atoms is instrumental in various organic transformations .

Elimination Reactions

In elimination reactions, specifically the E2 mechanism, this compound effectively removes a proton and a leaving group from adjacent carbon atoms, leading to the formation of alkenes. This capability is vital for synthesizing olefins, which are key intermediates in polymer production .

Catalytic Applications

This compound also acts as a catalyst in several important reactions:

- Claisen Condensation : Facilitates the formation of β-keto esters through the condensation of esters with carbonyl compounds.

- Michael Addition : Promotes the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

- Wittig Reaction : Enables the formation of alkenes by reacting phosphonium ylides with carbonyl compounds.

These reactions are critical for constructing complex organic molecules and are frequently utilized in pharmaceutical synthesis .

Pharmaceutical Manufacturing

In the pharmaceutical industry, this compound is employed to synthesize active pharmaceutical ingredients (APIs). Its precise control over reaction conditions allows for targeted synthesis of compounds, including antiviral and anticancer drugs. KOtBu's ability to facilitate specific chemical transformations enhances its utility in drug development .

Mechanistic Insights

Recent studies have provided mechanistic insights into reactions mediated by this compound. For instance, KOtBu has been shown to participate in electron transfer reactions, generating radical anionic intermediates that can lead to various products. This aspect broadens its application scope beyond traditional roles .

Environmental Considerations

The use of this compound aligns with green chemistry principles, as it can replace more hazardous reagents in certain reactions. Its application in environmentally friendly synthetic pathways highlights its role in developing sustainable chemical processes .

Table 1: Summary of Key Applications of this compound

| Application Area | Specific Reaction | Importance |

|---|---|---|

| Organic Synthesis | Deprotonation | Formation of carbanions |

| Elimination Reactions | E2 Mechanism | Synthesis of alkenes |

| Catalysis | Claisen Condensation | Formation of β-keto esters |

| Pharmaceutical Synthesis | API Production | Development of targeted drugs |

| Green Chemistry | Sustainable Processes | Reduction of hazardous waste |

Case Study: Synthesis of Antiviral Agents

In a notable study, this compound was utilized in the synthesis of novel antiviral agents through a series of deprotonation and coupling reactions. The precise control offered by KOtBu allowed researchers to achieve high yields and selectivity, demonstrating its effectiveness in pharmaceutical applications .

Mechanism of Action

Potassium tert-butoxide acts as a strong base by deprotonating substrates, forming alkoxides that can further react with electrophiles. In elimination reactions, it preferentially removes protons from less sterically hindered positions, leading to the formation of less substituted alkenes (Hofmann product). In substitution reactions, its bulky nature makes it a poor nucleophile, favoring elimination over substitution .

Comparison with Similar Compounds

Basicity and Reactivity

KOtBu’s high basicity (pKa ~17) positions it between weaker bases like KOH and stronger ones like sodium hydride (NaH, pKa ~35-40). Unlike NaH, which is pyrophoric and nucleophilic, KOtBu’s steric bulk suppresses nucleophilicity, making it ideal for E2 eliminations and selective deprotonations .

Selectivity in Elimination Reactions

KOtBu favors Hoffmann elimination (less substituted alkenes) over Zaitsev products due to steric hindrance. Smaller bases like NaH or KOH favor Zaitsev outcomes . For example, in β-elimination of alkyl halides, KOtBu produces 1-pentene (Hoffmann) vs. 2-pentene (Zaitsev) with smaller bases.

Research Findings and Case Studies

- Radical Pathways : KOtBu initiates radical anion formation in benzyl alcohol deprotonation, enabling single-electron transfer (SET) mechanisms absent in NaH or KOH .

- Superior Reproducibility : In sulfonium salt reactions, KOtBu achieved 73% yield of coupled products, outperforming NaOH and NaH .

- Green Chemistry : KOtBu’s role in acceptorless dehydrogenation reduces waste in N-heterocycle synthesis, aligning with sustainable chemistry goals .

Biological Activity

Potassium tert-butoxide (KOtBu) is a strong base widely utilized in organic synthesis, known for its unique reactivity and ability to facilitate various chemical transformations. Its biological activity has garnered attention due to its applications in synthetic chemistry and potential implications in biological systems.

This compound is a colorless solid with the formula . It has a pKa of approximately 17, indicating its strength as a base. The compound typically exists as a tetrameric structure in solid form, which can be disrupted in polar solvents like THF or DMSO, leading to the formation of solvent-separated ion pairs .

- Deprotonation Reactions : KOtBu is primarily used for deprotonating substrates such as terminal acetylenes and active methylene compounds. This property makes it effective in reactions like dehydrohalogenation, where it can abstract protons from alkylammonium cations .

- Electron Transfer Reactions : Recent studies have shown that KOtBu can facilitate electron transfer processes. For example, it has been implicated in the generation of radical species which can participate in further reactions, including the synthesis of N-heterobiaryls through dimerization of heterocyclic N-oxides .

- Regioselective Deuteration : KOtBu has been successfully employed in regioselective deuteration of pyridines when combined with DMSO-d6, showcasing its utility in modifying biological molecules for mechanistic studies .

Biological Implications

While KOtBu is primarily a reagent in chemical synthesis, its biological implications arise from its strong basicity and reactivity:

- Toxicity and Safety : As a strong base, KOtBu poses significant hazards. It can cause severe irritation upon contact with skin and eyes and is known to react violently with moisture and strong acids . The compound's rapid reactivity with biological tissues necessitates careful handling protocols.

- Potential Biological Applications : The ability of KOtBu to facilitate C-C bond formation and other transformations suggests potential applications in drug development and the synthesis of biologically active compounds. Its use as an environmentally friendly alternative to transition metals in organic synthesis also highlights its relevance in green chemistry initiatives .

Table 1: Summary of Key Reactions Involving this compound

Case Study: Synthesis of N-Heterobiaryls

A study demonstrated that KOtBu could mediate the dimerization of heterocyclic N-oxides under mild conditions, yielding both symmetrical and non-symmetrical products without the need for transition metals. This process was scalable and highlighted the potential for using KOtBu in sustainable synthetic methodologies .

Q & A

Basic Research Questions

Q. How should potassium tert-butoxide be handled and stored to maintain its reactivity in laboratory settings?

this compound is highly moisture-sensitive and reacts violently with water, alcohols, and acids. For optimal stability:

- Store in airtight containers under inert gas (e.g., argon or nitrogen) .

- Use anhydrous solvents (e.g., THF, toluene) during reactions to prevent hydrolysis .

- Avoid exposure to humid environments or protic substances, as this generates hazardous decomposition products like potassium hydroxide and tert-butanol .

Q. What is the role of this compound in common organic reactions?

As a strong, bulky base (pKa ~19 in DMSO), it is widely used for:

- Deprotonation : Selective deprotonation of acidic substrates (e.g., alcohols, amines) to form alkoxide intermediates .

- Elimination reactions : Promotes β-hydride elimination in substrates like alkyl halides to form alkenes .

- Anion generation : Stabilizes reactive intermediates (e.g., enolates) in aldol or Claisen condensations .

Advanced Research Questions

Q. How does this compound mediate single-electron transfer (SET) mechanisms in radical reactions?

this compound can act as a single-electron donor under specific conditions, initiating radical pathways:

- In the presence of hydrosilanes (e.g., Et3SiH), it reduces substrates to generate radical anions, enabling C–H silylation or coupling reactions .

- Its cluster structure (tetrameric cubane-type) facilitates electron delocalization, enhancing redox activity .

- Example: Mediates haloarene-arene couplings via a radical anion intermediate .

Q. How can researchers address contradictory data regarding this compound’s ability to act as a single-electron donor?

Contradictions arise from reaction conditions (solvent, temperature, co-reagents):

- Light vs. thermal activation : While this compound reduces benzophenone under photoexcitation, thermal reactions (e.g., with acetamide) require elevated temperatures to form dianions (PhCHO2⁻) that donate electrons .

- Co-reagent dependency : SET activity is enhanced with hydrosilanes or amides, which stabilize radical intermediates .

- Experimental validation : Use radical traps (e.g., TEMPO) or EPR spectroscopy to confirm radical pathways .

Q. What methodologies are recommended for characterizing this compound’s coordination polymers?

X-ray diffraction (XRD) and thermogravimetric analysis (TGA) are critical:

- XRD : Reveals structures like 2K⁺·2C4H9O⁻2·4H2O, showing alkali metal coordination (C.N. = 6–8) and hydrophobic/hydrophilic layer segregation .

- TGA/DSC : Identifies dehydration steps and thermal stability (decomposition above 240°C) .

- NMR and IR : Confirm ligand binding modes and hydrogen-bonding networks .

Q. How does the steric bulk of this compound influence its catalytic activity in alkoxycarbonylation reactions?

The bulky tert-butoxy group:

- Limits nucleophilic attack , favoring base-mediated pathways over substitution .

- Stabilizes transition states in C–H functionalization, enabling regioselective alkoxycarbonylation of aryl halides .

- Example: In benzonitrile coupling, it deprotonates benzyl alcohol to form a reactive alkoxide, which undergoes single-electron transfer to generate a radical anion intermediate .

Q. Methodological Considerations

Q. What precautions are necessary when using this compound in anhydrous reaction systems?

- Solvent purity : Use rigorously dried solvents (e.g., THF, hexane) to prevent side reactions .

- Inert atmosphere : Conduct reactions under nitrogen/argon to exclude moisture and oxygen .

- Quenching : Neutralize excess base with cold, dry CO2 or dilute acetic acid before aqueous workup .

Q. How can researchers optimize reaction yields in this compound-mediated couplings?

- Temperature control : Higher temperatures (e.g., 130°C) enhance deprotonation and electron transfer in solvent systems like 1,4-dioxane .

- Stoichiometry : Use 2.0 equivalents of this compound relative to substrates to ensure complete deprotonation .

- Additives : Co-catalysts like CuCl or hydrosilanes improve electron transfer efficiency in radical pathways .

Q. Data Interpretation and Reproducibility

Q. Why do crystallographic studies of this compound reveal varying coordination numbers (C.N.)?

Coordination geometry depends on hydration state and solvent:

- Anhydrous forms adopt cubane-type clusters (C.N. = 4) .

- Hydrated structures (e.g., 2K⁺·2C4H9O⁻2·4H2O) exhibit higher C.N. (6–8) due to water ligand participation .

Q. How can discrepancies in reported melting points (240–258°C) be resolved?

Variations arise from decomposition during heating. Use:

Properties

IUPAC Name |

potassium;2-methylpropan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O.K/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNYRYFBWFDTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061220 | |

| Record name | 2-Methyl-2-propanol, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Light yellow solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Propanol, 2-methyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium tert-butoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

865-47-4 | |

| Record name | tert-Butoxide, potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 2-methyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2-propanol, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium tert-butanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM TERT-BUTYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR838VHE0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.